molecular formula C12H11NO3 B11888142 Ethyl 4-(isoxazol-3-yl)benzoate

Ethyl 4-(isoxazol-3-yl)benzoate

Cat. No.: B11888142
M. Wt: 217.22 g/mol
InChI Key: AFGYXTQJGOYGTP-UHFFFAOYSA-N
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Description

Ethyl 4-(isoxazol-3-yl)benzoate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(isoxazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(isoxazol-3-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and eco-friendly solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isoxazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

Ethyl 4-(isoxazol-3-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(isoxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism may vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-methylisoxazol-5-yl)benzoate
  • Ethyl 4-(5-chloroisoxazol-3-yl)benzoate
  • Ethyl 4-(isoxazol-5-yl)benzoate

Uniqueness

Ethyl 4-(isoxazol-3-yl)benzoate is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potential .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-(1,2-oxazol-3-yl)benzoate

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-8-16-13-11/h3-8H,2H2,1H3

InChI Key

AFGYXTQJGOYGTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NOC=C2

Origin of Product

United States

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